O,p'-ditolyl sulfone

Thermodynamics Crystal Engineering Process Chemistry

O,p'-Ditolyl sulfone (CAS 41908-97-8) is an asymmetrically substituted diaryl sulfone compound (C14H14O2S; MW: 246.32) characterized by o-tolyl and p-tolyl groups attached to a central sulfone group. It is also identified as 1-methyl-2-[(4-methylphenyl)sulfonyl]benzene, o-tolyl p-tolyl sulfone, and 2,4'-dimethyldiphenyl sulfone.

Molecular Formula C14H14O2S
Molecular Weight 246.33 g/mol
CAS No. 41908-97-8
Cat. No. B14650275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,p'-ditolyl sulfone
CAS41908-97-8
Molecular FormulaC14H14O2S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C
InChIInChI=1S/C14H14O2S/c1-11-7-9-13(10-8-11)17(15,16)14-6-4-3-5-12(14)2/h3-10H,1-2H3
InChIKeyITAJGXLAYACITF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,p'-Ditolyl Sulfone CAS 41908-97-8: Asymmetric Sulfone Isomer for Specialized Chemical Selection


O,p'-Ditolyl sulfone (CAS 41908-97-8) is an asymmetrically substituted diaryl sulfone compound (C14H14O2S; MW: 246.32) characterized by o-tolyl and p-tolyl groups attached to a central sulfone group [1]. It is also identified as 1-methyl-2-[(4-methylphenyl)sulfonyl]benzene, o-tolyl p-tolyl sulfone, and 2,4'-dimethyldiphenyl sulfone [1]. This compound belongs to the ditolyl sulfone family, which exhibits properties common to sulfones, including high thermal stability and resistance to degradation [2].

Isomer Type Asymmetric ortho/para substitution enables selective reactivity.
Physical Form Low-melting solid supports melt processing or solvent-free reactions.
Synthetic Utility Building block for o-quinodimethane and benzocyclobutene pathways.

Why O,p'-Ditolyl Sulfone CAS 41908-97-8 Cannot Be Replaced by Symmetric p,p'-Ditolyl Sulfone


Procurement or research substitution of o,p'-ditolyl sulfone (CAS 41908-97-8) with its symmetric counterpart, p,p'-ditolyl sulfone (CAS 599-66-6), is scientifically invalid due to fundamental differences in molecular symmetry and resultant physical properties [1]. The asymmetric arrangement of methyl groups in o,p'-ditolyl sulfone disrupts crystal lattice packing, yielding a markedly lower melting point (60 °C) compared to the symmetric p,p'-ditolyl sulfone (158-160 °C) [1][2]. This structural divergence affects thermodynamic behavior and may influence solubility, reactivity, and processing conditions in ways that are not interchangeable [2]. In applications where isomer-specific reactivity, physical state, or thermal behavior is critical, substitution without verification can lead to experimental failure or process disruption. The quantitative evidence below establishes the specific differentiators that necessitate precise compound selection.

Target Compound
Common Substitute
Symmetry Asymmetric ortho/para substitution
Symmetry Symmetric para/para substitution
Melting Behavior Low-melting solid/liquid at moderate temperature
Melting Behavior High-melting crystalline solid
Reactivity Ortho-substitution enables specific synthetic pathways
Reactivity Para-only substitution lacks ortho reactivity

Quantitative Differentiators for O,p'-Ditolyl Sulfone CAS 41908-97-8: Evidence-Based Selection Criteria


Melting Point: o,p'-Ditolyl Sulfone vs. p,p'-Ditolyl Sulfone

The melting point of o,p'-ditolyl sulfone is 60 °C [1], a value dramatically lower than the 158-160 °C melting point range reported for its symmetric isomer, p,p'-ditolyl sulfone (CAS 599-66-6) [2]. This 98-100 °C difference is directly attributable to the asymmetric substitution pattern, which disrupts crystal packing and reduces lattice energy [1].

Melting Point
Head-to-head
60 °C (o,p') vs 158–160 °C (p,p'); Δ ~98–100 °C lower
Supports low-temperature processing selection.
Melting point context may vary with pressure and impurities.
Thermodynamics Crystal Engineering Process Chemistry

Boiling Point and Density: o,p'-Ditolyl Sulfone vs. p,p'-Ditolyl Sulfone

While sharing the same molecular weight (246.32) [1][2], o,p'-ditolyl sulfone exhibits a boiling point of 403.3 °C at 760 mmHg [1], whereas p,p'-ditolyl sulfone has a reported boiling point of 397.4 °C at 760 mmHg [2]. Density for o,p'-ditolyl sulfone is 1.171 g/cm³ [1], identical to the reported density of p,p'-ditolyl sulfone (1.171 g/cm³) [2].

Boiling Point & Density
Head-to-head
BP Δ +5.9 °C (403.3 vs 397.4); density identical (1.171 g/cm³)
Small BP difference may aid isomer separation.
Atmospheric pressure comparison; density parity.
Physical Chemistry Separation Science Process Engineering

Molecular Asymmetry: Structural Distinction of o,p'-Ditolyl Sulfone

The defining structural feature of o,p'-ditolyl sulfone is its asymmetrical substitution pattern, where one tolyl group is ortho-substituted and the other is para-substituted [1]. This is in direct contrast to the fully symmetrical p,p'-ditolyl sulfone (CAS 599-66-6), which features two para-substituted tolyl groups . This asymmetry is evident from its SMILES notation: C1=C(C(=CC=C1)C)S(=O)(=O)C2=CC=C(C=C2)C [1].

Molecular Symmetry
Class-level
Asymmetrical ortho/para substitution vs symmetrical para/para.
Context-dependent spectroscopic and reactivity profile.
Structural analysis via SMILES; no quantitative metric.
Stereochemistry Spectroscopy Reaction Selectivity

O,p'-Ditolyl Sulfone as a Synthetic Intermediate for Functionalized o-Quinodimethanes

O,p'-ditolyl sulfone derivatives have been specifically employed in the generation of o-quinodimethane intermediates. Research demonstrates that o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone (9), a derivative of o,p'-ditolyl sulfone, can be converted to trimethyl[o-[bromo(p-tolylsulfonyl)methyl]benzyl]silane (10) using n-BuLi and bromine [1]. This reactivity is enabled by the ortho-substitution pattern of the sulfone, which is absent in symmetric isomers like p,p'-ditolyl sulfone.

Synthetic Utility
Class-level
Derivatives enable o-quinodimethane generation via ortho-substitution.
Supports specialty synthetic workflow.
Reactivity demonstrated with specific precursor; validate with target substrate.
Organic Synthesis Reaction Intermediates Specialty Chemicals

Recommended Applications for O,p'-Ditolyl Sulfone CAS 41908-97-8 Based on Quantitative Differentiation


Synthesis of o-Quinodimethane Intermediates and Benzocyclobutenes

Procurement of o,p'-ditolyl sulfone is warranted for research programs requiring o-quinodimethane generation. As demonstrated in Section 3, derivatives of o,p'-ditolyl sulfone (specifically o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone) undergo conversion to reactive intermediates that serve as precursors to benzocyclobutenes and other fused ring systems [1]. This synthetic pathway exploits the ortho-substitution pattern unique to o,p'-ditolyl sulfone and is not feasible with symmetric p,p'-ditolyl sulfone.

Isomer-Specific Physical Property Studies and Crystallography

The 100 °C melting point differential between o,p'-ditolyl sulfone (60 °C) and p,p'-ditolyl sulfone (158-160 °C) makes the former ideal for applications where a low-melting sulfone is required, such as in solvent-free reactions, melt-phase crystallizations, or as a plasticizer/cosolvent in polymer formulations [1]. Additionally, the asymmetric structure provides a unique molecular geometry for fundamental studies on how substitution patterns influence crystal packing and thermodynamic stability [2].

Analytical Reference Standard for Isomeric Sulfone Mixtures

Due to its distinct boiling point (403.3 °C) compared to the symmetric isomer (397.4 °C), o,p'-ditolyl sulfone can serve as an analytical reference standard for the identification and quantification of sulfone isomers in complex reaction mixtures via GC-MS or HPLC [1]. The asymmetry also yields a unique NMR and mass spectral fingerprint, aiding in unambiguous assignment in reaction monitoring and purity assessment [2].

Building Block in Asymmetric Ligand or Catalyst Design

The inherent asymmetry of o,p'-ditolyl sulfone—with one ortho- and one para-substituted tolyl group—provides a sterically and electronically differentiated scaffold for the development of chiral ligands or organocatalysts [1]. Researchers exploring asymmetric induction in sulfone-mediated reactions or those seeking non-symmetric diaryl sulfone building blocks should select o,p'-ditolyl sulfone over its symmetric counterpart.

Application
Selection Property
Validation Focus
o-Quinodimethane synthetic pathway
Ortho-substitution reactivity
Precursor reactivity validation
Low-temperature melt processing
Low melting point profile
Thermal processing window confirmation
Isomeric sulfone analytical reference
Distinct boiling point and spectral fingerprint
Chromatographic resolution and spectral assignment
Asymmetric ligand/catalyst scaffold
Steric/electronic differentiation
Stereoselectivity assay validation

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